
Decamethylcyclopentasiloxane-d30
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decamethylcyclopentasiloxane-d30 is a deuterated version of decamethylcyclopentasiloxane, a cyclic volatile methylsiloxane (cVMS). This compound is characterized by the replacement of hydrogen atoms with deuterium, making it particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decamethylcyclopentasiloxane-d30 is synthesized through the deuteration of decamethylcyclopentasiloxane. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange process .
Industrial Production Methods: Commercially, decamethylcyclopentasiloxane is produced from dimethyldichlorosilane. The hydrolysis of dimethyldichlorosilane yields a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. From this mixture, cyclic siloxanes, including decamethylcyclopentasiloxane, are separated by distillation . The deuteration process is then applied to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions: Decamethylcyclopentasiloxane-d30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens like chlorine, bromine, and iodine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce halogenated siloxanes .
Aplicaciones Científicas De Investigación
Decamethylcyclopentasiloxane-d30 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in studies involving cell membranes and other biological structures due to its unique properties.
Medicine: Utilized in drug delivery systems and as a component in certain medical devices.
Industry: Commonly used in the production of cosmetics, personal care products, and as a dry-cleaning solvent
Mecanismo De Acción
The mechanism of action of decamethylcyclopentasiloxane-d30 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their properties and affecting cellular functions. In chemical reactions, its deuterated nature allows for unique interactions with other molecules, making it valuable in NMR spectroscopy and other analytical techniques .
Comparación Con Compuestos Similares
Octamethylcyclotetrasiloxane: Another cyclic volatile methylsiloxane with similar properties but a different ring size.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct chemical and physical properties.
Uniqueness: Decamethylcyclopentasiloxane-d30 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its chemical stability and low volatility also make it suitable for various industrial and research applications .
Propiedades
Fórmula molecular |
C10H30O5Si5 |
|---|---|
Peso molecular |
400.95 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8,10,10-decakis(trideuteriomethyl)-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3 |
Clave InChI |
XMSXQFUHVRWGNA-VIDXRFFRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


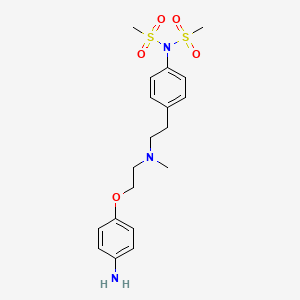
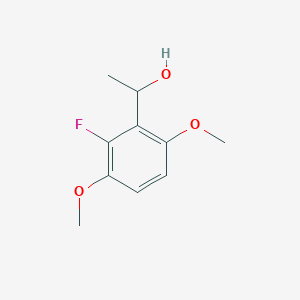

![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
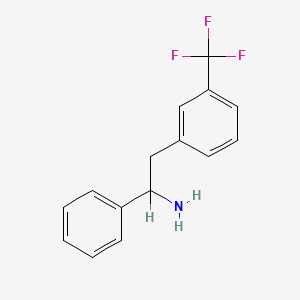
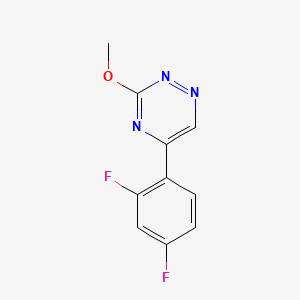
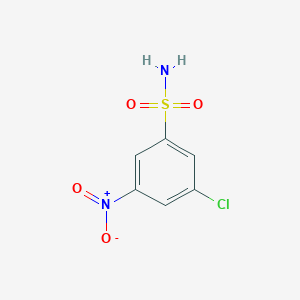




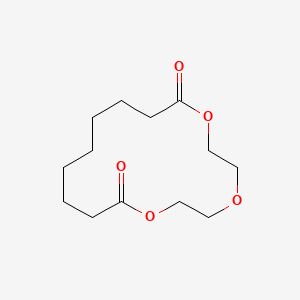

![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
